6-Fluorochromane-2-carboxylic acid

説明

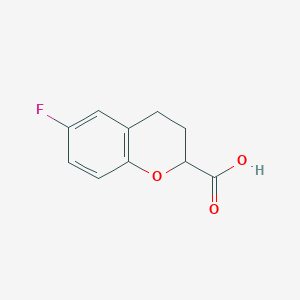

Structure

3D Structure

特性

IUPAC Name |

6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJANLXCXMVFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501209426 | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501209426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99199-60-7, 129050-20-0 | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99199-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluorochromane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099199607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501209426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluorochromane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-Fluorochromane-2-carboxylic Acid from p-Fluorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6-fluorochromane-2-carboxylic acid, a key intermediate in pharmaceutical development, starting from the readily available precursor, p-fluorophenol. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the experimental workflow.

Introduction

This compound is a valuable building block in medicinal chemistry, notably as a precursor for the synthesis of various pharmacologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. This guide focuses on a reliable and well-documented synthetic route commencing with p-fluorophenol, proceeding through a key Fries rearrangement step, followed by cyclization and final reduction.

Overall Synthetic Scheme

The synthesis of this compound from p-fluorophenol can be accomplished in four principal steps, as illustrated in the workflow diagram below. This pathway involves the initial protection of the phenolic hydroxyl group, followed by a rearrangement to introduce an acetyl group, subsequent cyclization to form the chromanone core, and a final reduction to yield the target carboxylic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluorophenyl acetate

This initial step involves the esterification of p-fluorophenol with acetic anhydride to protect the hydroxyl group.

Procedure:

-

In a 500 ml three-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 112 g of p-fluorophenol, 122 g of acetic anhydride, and 5 g of a suitable catalyst such as sulfamic acid.[1]

-

Heat the reaction mixture to 115°C and maintain stirring for 4 hours.[1]

-

After the reaction is complete, purify the product by fractional distillation under reduced pressure to obtain 4-fluorophenyl acetate.[1]

Step 2: Fries Rearrangement to 4-Fluoro-2-hydroxyacetophenone

The Fries rearrangement is a key step that involves the migration of the acetyl group from the phenolic ester to the aromatic ring, yielding an ortho-hydroxyaryl ketone.

Procedure:

-

In a suitable reaction vessel, place 4-fluorophenyl acetate.

-

In the presence of anhydrous aluminum chloride (AlCl₃), the rearrangement is carried out.[2] The reaction is ortho and para selective, with the ortho product being favored at higher temperatures.

-

The reaction mixture is carefully worked up by hydrolysis to liberate the product.

-

Purification is achieved through appropriate techniques such as crystallization or chromatography. A reported yield for this step is 58%.[2]

Step 3: Synthesis of 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

This step involves the cyclization of 4-fluoro-2-hydroxyacetophenone with diethyl oxalate to form the chromone ring system.

Procedure:

-

4-Fluoro-2-hydroxyacetophenone is treated with diethyl oxalate in a process that combines acylation, cyclization, and hydrolysis.[2]

-

This one-pot reaction is typically carried out in the presence of a base, such as sodium ethoxide.

-

The reaction mixture is stirred at an appropriate temperature to facilitate the condensation and subsequent ring closure.

-

Acidification of the reaction mixture after completion yields the crude 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid, which can be purified by crystallization.

Step 4: Reduction to this compound

The final step is the reduction of the chromone intermediate to the desired this compound.

Procedure:

-

In a high-pressure autoclave, place 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet palladium on carbon (5% Pd/C, 50% water content), and 500 mL of glacial acetic acid.

-

Seal the autoclave and purge with nitrogen three times before replacing the nitrogen atmosphere with hydrogen.

-

Pressurize the reactor with hydrogen to 2.0 MPa and heat to 70-80°C.

-

Maintain the hydrogen pressure at 2.0 MPa throughout the reaction. The reaction is considered complete when the hydrogen uptake ceases for at least 30 minutes.

-

After completion, cool the reactor, release the hydrogen pressure, and filter the reaction mixture to recover the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.

-

Pour the concentrated residue into 30 mL of petroleum ether and heat to induce crystallization.

-

Filter the resulting white solid and dry to obtain 6-fluorobenzodihydropyran-2-carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.

| Step | Reactant(s) | Product | Catalyst/Reagent | Yield | Purity |

| 1 | p-Fluorophenol, Acetic anhydride | 4-Fluorophenyl acetate | Sulfamic acid | ~90% | 99.65% (GC)[1] |

| 2 | 4-Fluorophenyl acetate | 4-Fluoro-2-hydroxyacetophenone | Anhydrous AlCl₃ | 58%[2] | - |

| 3 | 4-Fluoro-2-hydroxyacetophenone, Diethyl oxalate | 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid | Sodium ethoxide | - | - |

| 4 | 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | This compound | 5% Pd/C, H₂ | 88.4% | 99.8% |

Visualization of Experimental Setup for Hydrogenation

The final reduction step is a critical part of the synthesis, performed under pressure in an autoclave. The following diagram illustrates the general setup for this catalytic hydrogenation.

Caption: Schematic of the catalytic hydrogenation setup.

Conclusion

The synthesis of this compound from p-fluorophenol via a Fries rearrangement pathway is a robust and scalable method. This guide provides detailed experimental protocols and quantitative data to aid researchers and drug development professionals in the successful synthesis of this important pharmaceutical intermediate. Adherence to the described procedures and safety precautions is essential for achieving high yields and purity.

References

physicochemical properties of 6-Fluorochromane-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluorochromane-2-carboxylic Acid

Introduction

This compound, with the CAS Number 99199-60-7, is a fluorinated heterocyclic compound that has garnered significant attention in the pharmaceutical industry.[1] Its structural motif is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). The presence of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development. The molecule is a critical intermediate in the synthesis of cardiovascular drugs such as Nebivolol and other therapeutic agents.[2][3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO₃ | [4][5][6][7][8] |

| Molecular Weight | 196.18 g/mol | [4][5][6][7] |

| Appearance | White to off-white crystalline solid or powder | [4][7] |

| Melting Point | 124.0 - 130.3 °C | [4] |

| Boiling Point | 358.0 ± 42.0 °C (Predicted) | [4][9] |

| Density | 1.364 ± 0.06 g/cm³ (Predicted) | [4][9] |

| pKa | 3.05 ± 0.20 (Predicted) | [4][9] |

| Solubility | Soluble in Methanol and Ethanol (5mg/mL). Low solubility in water. | [4] |

| LogP | 1.60 - 1.63 | [8][10] |

Experimental Protocols

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is the catalytic hydrogenation of its precursor, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[1][5]

Reaction Scheme:

-

Starting Material: 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (CAS: 99199-59-4)

-

Catalyst: Palladium on carbon (Pd/C, typically 5%)

-

Solvent: Glacial Acetic Acid

-

Reagent: Hydrogen (H₂) gas

-

Equipment: Autoclave reactor

Detailed Procedure:

-

The autoclave reactor is charged with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5% Pd/C catalyst, and glacial acetic acid.[5]

-

The reactor is sealed and purged with nitrogen gas multiple times to create an inert atmosphere.[1][5]

-

The nitrogen is then replaced with hydrogen gas, and the reactor is pressurized to approximately 2.0 MPa.[1][5]

-

The reaction mixture is heated to a temperature of 70-80 °C with continuous stirring.[1][5]

-

The progress of the reaction is monitored by observing the hydrogen pressure drop; the pressure is maintained by recharging with hydrogen as needed. The reaction is considered complete when the hydrogen pressure remains stable for over 30 minutes.[5] Reaction completion can also be monitored by Thin Layer Chromatography (TLC).[1][5]

-

Upon completion, the reactor is cooled, and the hydrogen gas is safely vented.

-

The reaction mixture is filtered to remove the Pd/C catalyst.[1][5]

-

The filtrate, containing the product in glacial acetic acid, is concentrated under reduced pressure to remove the solvent.[1][5]

-

A non-polar solvent, such as petroleum ether, is added to the concentrated residue to precipitate the crude product as a white crystalline solid.[1][5]

-

The solid is collected by filtration, washed, and dried to yield this compound with high purity (e.g., 99.8%) and yield (e.g., 88.4%).[1][5]

Enantiomeric Resolution

This compound possesses a chiral center at the C2 position. The individual enantiomers, (R)- and (S)-6-fluorochromane-2-carboxylic acid, are often required for pharmaceutical applications. Resolution can be achieved by forming diastereomeric salts with a chiral amine.

Procedure Outline:

-

The racemic mixture of this compound is dissolved in a suitable solvent.

-

An optically pure chiral amine, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine, is added to the solution.[11]

-

Diastereomeric salts are formed, which have different solubilities.

-

Fractional crystallization is used to separate the less soluble diastereomeric salt.

-

The separated salt is then treated with an acid to liberate the desired enantiomer of this compound.

-

Enzymatic resolution using esterases has also been reported as a practical method.[12]

Proposed Analytical Methodology

Purity and identity of this compound can be determined using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is suitable.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the chromophore absorbs, typically around 254 nm.

-

Purpose: To determine purity and quantify the compound. Chiral HPLC columns can be used to determine enantiomeric excess.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: The carboxylic acid group must be derivatized (e.g., esterification to its methyl ester) to increase volatility for GC analysis.[13]

-

Column: A non-polar or medium-polarity capillary column.

-

Detection: Mass spectrometry to confirm the molecular weight and fragmentation pattern, thus confirming the identity of the compound.

-

Purpose: To identify and quantify the compound, especially in complex matrices.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation | MDPI [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | C10H9FO3 | CID 28242420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Fluorochroman-2-carboxylic Acid | CymitQuimica [cymitquimica.com]

- 8. chemscene.com [chemscene.com]

- 9. Page loading... [guidechem.com]

- 10. 6-Fluorochromone-2-carboxylic Acid | CAS#:99199-59-4 | Chemsrc [chemsrc.com]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

A Technical Guide to 6-Fluorochromane-2-carboxylic Acid: Synthesis, Resolution, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Fluorochromane-2-carboxylic acid, a key intermediate in the pharmaceutical industry. The document covers its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and methods for the resolution of its enantiomers.

Core Data and Structure

This compound is a fluorinated derivative of chromane-2-carboxylic acid. Its structure and key identifiers are fundamental for its application in complex organic synthesis.

The chemical structure of this compound is presented below:

Image Caption: Chemical Structure of this compound.

Physicochemical and Identification Data

A summary of the key quantitative data for this compound and its enantiomers is provided in the tables below for easy reference and comparison.

| Identifier | Racemic this compound |

| CAS Number | 99199-60-7[1][2][3] |

| Molecular Formula | C₁₀H₉FO₃[1][2] |

| Molecular Weight | 196.18 g/mol [4][5] |

| Appearance | White to off-white crystalline powder[2][5] |

| Melting Point | 124.0 - 130.3 °C[2][5] |

| Boiling Point | 358.0 ± 42.0 °C (Predicted)[5] |

| SMILES | O=C(C1CCC2=C(O1)C=CC(F)=C2)O[3] |

| InChI | InChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)[1] |

| Enantiomer | (R)-6-Fluorochromane-2-carboxylic acid | (S)-6-Fluorochromane-2-carboxylic acid |

| CAS Number | 129101-37-7 | 129101-36-6[4] |

| Synonym | (2R)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid | (2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[4] |

Experimental Protocols

Detailed methodologies for the synthesis of the racemic mixture and the resolution of its enantiomers are crucial for laboratory and industrial applications.

Synthesis of Racemic this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its precursor, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[6]

Reaction Scheme:

6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid + H₂ --(Pd/C, Acetic Acid)--> this compound

Materials and Reagents:

-

6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (CAS: 99199-59-4)[7]

-

Palladium on carbon (5% Pd/C, 50% water content)

-

Glacial acetic acid

-

Nitrogen gas

-

Hydrogen gas

-

Petroleum ether

Procedure:

-

In a high-pressure autoclave, combine 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet 5% palladium on carbon, and 500 mL of glacial acetic acid.[6]

-

Seal the autoclave and purge with nitrogen gas three times to create an inert atmosphere.[6]

-

Replace the nitrogen with hydrogen gas and pressurize the reactor to 2.0 MPa.[6]

-

Heat the reaction mixture to 70-80°C with stirring.[6]

-

Monitor the reaction until the hydrogen pressure remains stable for at least 30 minutes, indicating the completion of the reaction.[6]

-

Cool the autoclave, release the hydrogen pressure, and filter the reaction mixture to recover the palladium catalyst.[6]

-

Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.[6]

-

Add 30 mL of petroleum ether to the concentrated residue and heat to induce crystallization.[6]

-

Filter the resulting white solid and dry to obtain this compound.[6]

Quantitative Outcome:

| Parameter | Value |

| Yield | 88.4%[6] |

| Purity | 99.8%[6] |

Resolution of Enantiomers

The separation of the racemic mixture into its individual (R) and (S) enantiomers is essential for their use in stereospecific drug synthesis. Both chemical and enzymatic resolution methods have been developed.

This classical method involves the reaction of the racemic acid with a chiral base to form diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties.[8]

Resolving Agents:

-

(R)-(+)-α-methylbenzylamine

-

(S)-(-)-α-methylbenzylamine[8]

General Procedure:

-

Dissolve the racemic this compound in a suitable solvent (e.g., ethanol or methanol).

-

Add an equimolar amount of a chiral resolving agent, for instance, (R)-(+)-α-methylbenzylamine, to the solution. This will form a mixture of two diastereomeric salts: [(R)-acid-(R)-amine] and [(S)-acid-(R)-amine].

-

Due to differences in solubility, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or solvent evaporation.

-

Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral amine.

-

Extract the pure enantiomer of this compound.

-

The other enantiomer can be recovered from the mother liquor by a similar process using the opposite enantiomer of the resolving agent or by acidifying the mother liquor and extracting the enriched acid.

A more modern and environmentally friendly approach utilizes esterases to selectively hydrolyze one enantiomer of a racemic ester derivative of this compound.[9]

Methodology Overview:

This process is typically performed in a biphasic system (e.g., aqueous-toluene) using the racemic methyl ester of 6-fluoro-chroman-2-carboxylic acid as the substrate. Two different esterases, EstS and EstR, can be used for the selective production of the (S) and (R) acids, respectively.[9] The esterases, often from sources like Geobacillus thermocatenulatus, can be used as immobilized whole cells to simplify their recovery and reuse.[9] This method can achieve high enantiomeric excess (>99% for the (S)-acid and 95-96% for the (R)-acid) and high overall yields.[9]

Synthesis and Resolution Workflow

The logical flow from the starting material to the separated, optically pure enantiomers is a critical aspect of the production of stereospecific pharmaceutical intermediates.

Diagram Caption: Workflow for the synthesis and resolution of this compound.

References

- 1. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 2. 6-Fluorochroman-2-carboxylic Acid | 99199-60-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 99199-60-7|6-Fluorochroman-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 99199-60-7 [chemicalbook.com]

- 7. 6-Fluorochromone-2-carboxylic Acid | CAS#:99199-59-4 | Chemsrc [chemsrc.com]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

biological activity of fluorinated chromane derivatives

An In-depth Technical Guide on the Biological Activity of Fluorinated Chromane Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic incorporation of fluorine into the chromane framework has proven to be a powerful strategy for modulating the physicochemical and biological properties of these derivatives.[1][2] Fluorination can enhance metabolic stability, improve binding affinity to target proteins, increase membrane permeability, and ultimately lead to compounds with greater potency and selectivity.[2][3][4][5] This technical guide provides a comprehensive overview of the significant biological activities exhibited by fluorinated chromane derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Antiviral Activity

Fluorinated chroman-4-ones have emerged as promising antiviral agents, particularly against various strains of the influenza virus.[1][6] The introduction of fluorine atoms can significantly boost the antiviral efficacy of the parent chromane structures.[1]

Data Presentation: Anti-influenza Activity

The antiviral potency of fluorinated chromane derivatives is typically quantified by their 50% inhibitory concentration (IC50) and the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the IC50. A higher SI value indicates a more favorable therapeutic window.

| Compound | Virus Strain | Cell Line | IC50 (µM) | SI | Reference |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | 6 | 150 | [6] |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A(H5N2) | MDCK | - | 53 | [6] |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza B | MDCK | - | 42 | [6] |

| Fluorinated 2-arylchromen-4-one (Compound 32) | Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | - | 57 | [7][8] |

| Fluorinated 2-arylchromen-4-one (Compound 31) | Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | - | 38 | [7][8] |

| Fluorinated 2-arylchromen-4-one (Compound 39) | Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | - | 25 | [7][8] |

Experimental Protocol: Plaque Reduction Assay

The antiviral activity of fluorinated chromane derivatives against influenza virus is commonly determined using a plaque reduction assay in Madin-Darby Canine Kidney (MDCK) cells.[6]

-

Cell Seeding: MDCK cells are seeded into 6-well plates and grown to form a confluent monolayer.

-

Virus Infection: The cell monolayer is washed, and then infected with a specific multiplicity of infection (MOI) of the influenza virus strain for 1-2 hours.

-

Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., agarose or Avicel) containing various concentrations of the test compound.

-

Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.

-

Plaque Visualization: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where the virus has killed the cells.

-

Data Analysis: The number of plaques in each well is counted. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[2]

Signaling Pathway: Potential Antiviral Mechanism of Action

Flavonoids, the parent class for many chromane derivatives, can interfere with multiple stages of the viral life cycle.[2] Potential mechanisms for fluorinated chromanes include inhibiting viral entry by interfering with hemagglutinin or blocking viral replication and protein translation.[2]

Caption: Generalized viral life cycle and potential points of inhibition by antiviral compounds.

SIRT2 Inhibition and Anticancer Activity

Chroman-4-one derivatives, including fluorinated analogs, have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a histone deacetylase implicated in cancer and neurodegenerative diseases.[2] The anticancer effects of these compounds are often linked to their SIRT2 inhibitory activity.[2]

Data Presentation: SIRT2 Inhibition and Cytotoxicity

While direct comparisons of fluorinated vs. non-fluorinated chromanes for SIRT2 inhibition are not always available, structure-activity relationship (SAR) studies indicate that electron-withdrawing groups, such as fluorine, can enhance inhibitory activity.[2] Anticancer activity is evaluated by the IC50 value against various cancer cell lines.

Table 2.1: SIRT2 Inhibition by Chroman-4-one Derivatives

| Compound | R6 | R8 | SIRT2 IC50 (µM) | Reference |

|---|---|---|---|---|

| 2-Pentyl-6,8-dimethylchroman-4-one | CH3 | CH3 | 2.9 | [9] |

| 2-Pentyl-6-chloro-8-methylchroman-4-one | Cl | CH3 | 1.3 | [9] |

| 2-Pentyl-6-bromo-8-methylchroman-4-one | Br | CH3 | 1.0 | [9] |

| 7-Fluoro substituted chroman-4-one | - | - | Weak activity* | [2] |

*Note: Exhibited only 18% inhibition at 200 µM.

Table 2.2: Anticancer Activity of Fluorinated Chromen-4-ones

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 5a | T47D (Breast) | 1.42 | [7] |

| Compound 15a | T47D (Breast) | 1.92 | [7] |

| Compound 18b| T47D (Breast) | 2.92 |[7] |

Experimental Protocol: Fluorometric SIRT2 Inhibition Assay

The inhibitory effect of compounds on SIRT2 activity can be measured using a fluorometric assay.

-

Reagent Preparation: Prepare a reaction buffer containing the SIRT2 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on α-tubulin), and NAD+.

-

Compound Incubation: Add the test compound (fluorinated chromane derivative) at various concentrations to the wells of a microplate containing the reaction buffer.

-

Reaction Initiation: Initiate the deacetylase reaction by adding the substrate/NAD+ mixture.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Stop the reaction and add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against compound concentration.

Signaling Pathway: SIRT2 Inhibition and Downstream Effects

SIRT2 inhibitors, such as fluorinated chroman-4-ones, can exert their anticancer effects by preventing the deacetylation of α-tubulin.[2] Increased α-tubulin acetylation disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

Caption: Proposed mechanism of anticancer activity via SIRT2 inhibition.

Antioxidant Activity

Fluorination can also enhance the antioxidant properties of chromane derivatives. This is often assessed by measuring the compound's ability to scavenge free radicals.

Data Presentation: Radical Scavenging Activity

The antioxidant potency is often expressed as the EC50 value, which is the concentration required to achieve 50% of the maximum radical scavenging activity. A lower EC50 indicates greater potency.

| Compound | Fluorination | EC50 (µg/mL) | Reference |

| 3',4',5'-Trihydroxyflavone | Non-fluorinated | 0.33 | [2] |

| 3-Fluoro-3',4',5'-trihydroxyflavone | Fluorinated | 0.24 | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader. The purple DPPH radical becomes colorless upon reduction by an antioxidant.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The EC50 value is determined from the dose-response curve.

Neuroprotective Effects

Certain chromane derivatives have demonstrated neuroprotective effects against excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases like Alzheimer's.[10] While specific studies on fluorinated chromanes in this context are emerging, the core chromane structure is a promising scaffold.[10] The neuroprotective mechanism can involve the activation of pro-survival signaling pathways.[10]

Signaling Pathway: ERK-CREB Pro-Survival Pathway

One potential neuroprotective mechanism involves the activation of the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) signaling cascade.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficient synthesis and evaluation of therapeutic potential of fluorine containing 2-arylchromen-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling [mdpi.com]

The Lynchpin of a Cardiovascular Blockbuster: A Technical Guide to 6-Fluorochromane-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 6-fluorochromane-2-carboxylic acid as a pharmaceutical intermediate, with a primary focus on its application in the synthesis of the widely used cardiovascular drug, Nebivolol. We will delve into its synthesis, physicochemical properties, and the biological pathways influenced by the final active pharmaceutical ingredient derived from it.

Physicochemical Properties

This compound is a fluorinated chroman derivative that serves as a crucial building block in complex organic synthesis.[1] Its key physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 99199-60-7 | [1] |

| Molecular Formula | C10H9FO3 | [1] |

| Molecular Weight | 196.18 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 129.2-130.3 °C | [1] |

| Purity | Typically >99% | [1] |

| Solubility | Low solubility in water; soluble in some organic solvents. | [1] |

Synthesis of this compound

A common and effective method for synthesizing this compound involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[1] This process reduces the ketone group and the double bond of the chromone precursor to form the saturated chromane ring system.[1]

Experimental Protocol

Materials:

-

6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

-

Palladium on carbon (Pd/C) catalyst (5%)

-

Glacial acetic acid

-

Nitrogen gas

-

Hydrogen gas

-

Petroleum ether

Equipment:

-

Autoclave

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In an autoclave, combine 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet palladium-carbon (5% Pd/C, 50% aqueous content), and 500 mL of glacial acetic acid.[2]

-

Seal the autoclave and purge with nitrogen gas three times to create an inert atmosphere.[2]

-

Replace the nitrogen with hydrogen gas and pressurize the reactor to 2.0 MPa.[2]

-

Heat the reactor to 70-80°C while stirring.[2]

-

Maintain the reaction under these conditions until the hydrogen pressure remains stable for at least 30 minutes, indicating the completion of the reaction.[2]

-

Cool the reactor, release the hydrogen pressure, and filter the reaction mixture to recover the Pd/C catalyst.[2]

-

Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.[2]

-

Add 30 mL of petroleum ether to the concentrated residue and heat to precipitate a white crystalline solid.[2]

-

Filter the solid and dry to obtain this compound.[2]

Reaction Parameters and Yield

| Parameter | Value | Reference |

| Precursor | 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | [1] |

| Catalyst | Palladium on carbon (Pd/C) | [1] |

| Solvent | Glacial acetic acid | [1] |

| Hydrogen Pressure | 2.0 MPa | [2] |

| Temperature | 70-80°C | [1] |

| Reported Yield | 88.4% | [2] |

| Reported Purity | 99.8% | [2] |

Role as a Pharmaceutical Intermediate in Nebivolol Synthesis

This compound is a pivotal intermediate in the multi-step synthesis of Nebivolol, a third-generation beta-blocker used to treat hypertension and heart failure.[3][4] It provides the essential 6-fluorochroman core structure of the Nebivolol molecule.[3] The synthesis of Nebivolol involves the resolution of racemic this compound into its (R)- and (S)-enantiomers, which are then further elaborated to form the final drug substance.

Downstream Biological Significance: The Dual Action of Nebivolol

Nebivolol, synthesized from this compound, exhibits a unique dual mechanism of action that distinguishes it from other beta-blockers. It acts as a selective antagonist of β1-adrenergic receptors in the heart and also promotes vasodilation through a nitric oxide (NO)-dependent pathway.

β1-Adrenergic Receptor Blockade

Like traditional beta-blockers, Nebivolol competitively blocks β1-adrenergic receptors in cardiac tissue. This action leads to a decrease in heart rate and myocardial contractility, reducing the workload on the heart and lowering blood pressure.

Nitric Oxide-Mediated Vasodilation

Uniquely, Nebivolol also stimulates β3-adrenergic receptors in the endothelium.[1] This activation of β3 receptors leads to the stimulation of endothelial nitric oxide synthase (eNOS), which in turn increases the production of nitric oxide.[5] Nitric oxide is a potent vasodilator that relaxes blood vessels, leading to a reduction in peripheral vascular resistance and contributing to the overall antihypertensive effect of the drug.[5]

Visualizing the Pathways

Experimental Workflow for Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway of Nebivolol

Caption: Signaling pathway of Nebivolol's dual mechanism of action.

References

- 1. ahajournals.org [ahajournals.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 6-Fluorochromone-2-carboxylic Acid | CAS#:99199-59-4 | Chemsrc [chemsrc.com]

- 5. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-6-Fluorochromane-2-carboxylic Acid: A Key Intermediate in the Synthesis of Fidarestat

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-6-fluorochromane-2-carboxylic acid, a crucial chiral intermediate in the synthesis of the aldose reductase inhibitor, Fidarestat. The document details the synthetic pathways for (S)-6-fluorochromane-2-carboxylic acid, its conversion to Fidarestat, and the pharmacological significance of Fidarestat in the management of diabetic complications. This guide includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflow and the relevant biological signaling pathway to support researchers and professionals in the field of drug development.

Introduction

Fidarestat is a potent and selective inhibitor of aldose reductase, an enzyme pivotal in the polyol pathway.[1] Under hyperglycemic conditions, this pathway contributes to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[1] By blocking aldose reductase, Fidarestat mitigates the accumulation of sorbitol, thereby preventing or slowing the progression of these debilitating conditions. The stereospecific synthesis of Fidarestat is of paramount importance, with (S)-6-fluorochromane-2-carboxylic acid serving as a key chiral building block that establishes the required stereochemistry in the final active pharmaceutical ingredient.

Synthesis of (S)-6-Fluorochromane-2-carboxylic Acid

The synthesis of the enantiomerically pure (S)-6-fluorochromane-2-carboxylic acid is a critical multi-step process that begins with the formation of the racemic chromane structure, followed by a resolution step to isolate the desired (S)-enantiomer.

Synthesis of Racemic 6-Fluorochromane-2-carboxylic Acid

The synthesis of the racemic carboxylic acid typically starts from p-fluorophenol and proceeds through the formation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid, which is then reduced.[2]

Experimental Protocol:

Step 1: Synthesis of 2-(4-Fluorophenoxy)but-2-enedioic Acid To a solution of p-fluorophenol (1.0 eq) and dimethyl acetylenedicarboxylate (1.0-1.5 eq) in methanol, triethylamine is added catalytically at a temperature of 10-15 °C. Following the addition, the reaction mixture is stirred. The intermediate dimethyl ester is then hydrolyzed in situ by the addition of an aqueous solution of sodium hydroxide. The hydrolysis is conducted at 25-35 °C for 3 hours. After the hydrolysis is complete, the reaction mixture is acidified with hydrochloric acid to precipitate the product, 2-(4-fluorophenoxy)but-2-enedioic acid. The solid is collected by filtration and dried.[3]

Step 2: Cyclization to 6-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid The 2-(4-fluorophenoxy)but-2-enedioic acid from the previous step is suspended in concentrated sulfuric acid (≥90%) and stirred at 25-30 °C for 5 hours. The reaction mixture is then carefully poured into ice-water to precipitate the cyclized product. The solid is collected by filtration, washed with water, and dried to yield 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid.[3]

Step 3: Hydrogenation to Racemic this compound 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid (1.0 eq) is dissolved in glacial acetic acid in a high-pressure reactor. 5% Palladium on carbon (Pd/C) is added as a catalyst. The reactor is flushed with nitrogen and then pressurized with hydrogen gas to 2.0 MPa. The reaction mixture is heated to 70-80 °C and stirred until the reaction is complete, as monitored by TLC. After cooling, the catalyst is removed by filtration, and the acetic acid is evaporated under reduced pressure. The residue is treated with petroleum ether to precipitate the product, which is then filtered and dried to give racemic this compound.[4]

Resolution of Racemic this compound

The separation of the racemic mixture to obtain the desired (S)-enantiomer can be achieved through classical chemical resolution using a chiral amine or by enzymatic resolution.

Experimental Protocol (Chemical Resolution):

The racemic this compound is dissolved in a suitable solvent, and a chiral resolving agent, such as (S)-(-)-α-methylbenzylamine, is added.[2] The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. The less soluble diastereomeric salt is isolated by filtration. The resolved salt is then treated with an acid to liberate the enantiomerically enriched (S)-6-fluorochromane-2-carboxylic acid. Further recrystallizations may be necessary to achieve high enantiomeric purity.

Experimental Protocol (Enzymatic Resolution):

The racemic methyl ester of 6-fluorochroman-2-carboxylic acid is used as the substrate. The resolution is carried out in a biphasic system (e.g., aqueous-toluene) using an esterase, such as EstS from Geobacillus thermocatenulatus. The enzyme selectively hydrolyzes one of the enantiomers of the methyl ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The phases are then separated, and the (S)-6-fluorochroman-2-carboxylic acid is isolated from the aqueous phase after acidification. The unreacted (R)-ester can be recovered from the organic phase. This method can achieve high enantiomeric excess (>99%).[5]

Synthesis of Fidarestat from (S)-6-Fluorochromane-2-carboxylic Acid

The conversion of (S)-6-fluorochromane-2-carboxylic acid to Fidarestat involves the formation of the spirohydantoin ring system via a Bucherer-Bergs reaction, followed by amidation.

Logical Workflow for the Synthesis of Fidarestat:

Caption: Synthetic pathway from the key intermediate to Fidarestat.

Experimental Protocol:

Step 1: Oxidation to (S)-6-Fluorochroman-4-one A suitable oxidizing agent is used to convert the secondary alcohol functionality, which can be formed from the carboxylic acid, to a ketone. A detailed protocol for this specific transformation is not readily available in the public domain and would require development. A plausible route involves the conversion of the carboxylic acid to an acid chloride, followed by a Friedel-Crafts acylation to form the ketone.

Step 2: Bucherer-Bergs Reaction to form the Spirohydantoin (S)-6-Fluorochroman-4-one (1.0 eq), potassium cyanide (or sodium cyanide), and ammonium carbonate are heated in a mixture of ethanol and water.[3] The reaction mixture is stirred at an elevated temperature in a sealed vessel until the reaction is complete. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the spirohydantoin product, (2S,4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid. The product is collected by filtration, washed with water, and dried.

Step 3: Amidation to Fidarestat The carboxylic acid group of the spirohydantoin intermediate is converted to a primary amide. This can be achieved by first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with ammonia. Alternatively, direct amidation can be performed using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (hydroxybenzotriazole) and a source of ammonia. The crude Fidarestat is then purified by recrystallization.

Quantitative Data

The following table summarizes the reported yields and purity for the key synthetic steps.

| Step | Product | Yield (%) | Purity (%) | Reference |

| Hydrogenation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid | Racemic this compound | 88.4 | 99.8 | [4] |

| Enzymatic Resolution of racemic methyl 6-fluorochroman-2-carboxylate | (S)-6-Fluorochroman-2-carboxylic acid | >93 (total mole yield) | >99 (ee) | [5] |

Note: Detailed quantitative data for the oxidation and amidation steps in the specific context of Fidarestat synthesis are not widely published and would be considered proprietary information by manufacturers.

Mechanism of Action of Fidarestat

Fidarestat exerts its therapeutic effect by inhibiting the enzyme aldose reductase, which is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.

The Polyol Pathway and Diabetic Complications

Under normal glycemic conditions, most glucose is metabolized through glycolysis. However, in hyperglycemic states, the excess glucose is shunted into the polyol pathway. Aldose reductase reduces glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress and cellular damage. Furthermore, the consumption of NADPH by aldose reductase depletes the cellular pool of this crucial cofactor, leading to increased oxidative stress.[1]

Signaling Pathway of Polyol Pathway and Intervention by Fidarestat:

Caption: Fidarestat inhibits aldose reductase in the polyol pathway.

Conclusion

(S)-6-Fluorochromane-2-carboxylic acid is a vital chiral intermediate in the synthesis of Fidarestat. The successful and efficient synthesis of this intermediate is crucial for the production of this important therapeutic agent for the management of diabetic complications. This technical guide has provided a detailed overview of the synthesis, including experimental protocols and quantitative data where available, as well as the mechanism of action of Fidarestat. The provided diagrams offer a clear visualization of the synthetic workflow and the biological pathway of interest. This information is intended to be a valuable resource for researchers and professionals working in the field of medicinal chemistry and drug development.

References

Enantiomeric Forms of 6-Fluorochromane-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enantiomeric forms of 6-Fluorochromane-2-carboxylic acid, crucial chiral building blocks in the pharmaceutical industry. The document details the synthesis of the racemic mixture and the distinct methodologies for the resolution of its (S) and (R)-enantiomers, including chemical and enzymatic approaches. It serves as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and logical workflows.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the cardiovascular drug Nebivolol.[1] The biological activity of many chiral drugs is dependent on the stereochemistry of the molecule, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. Consequently, the efficient synthesis and separation of the enantiopure forms of this compound are of significant interest. This guide explores the primary methods for obtaining the (S) and (R)-enantiomers of this important chiral intermediate.

Synthesis of Racemic this compound

The common route for synthesizing racemic this compound involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[2][3] This precursor can be synthesized from p-fluorophenol.[4][5]

Experimental Protocol: Catalytic Hydrogenation

A general procedure for the synthesis of racemic this compound is as follows:[3]

-

Reaction Setup: In a high-pressure autoclave, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, a palladium on carbon (Pd/C) catalyst (typically 5-10% w/w), and a suitable solvent such as glacial acetic acid.[2][3]

-

Inert Atmosphere: Purge the autoclave with an inert gas, such as nitrogen, to remove any oxygen.[2]

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to a pressure of 1.0-3.0 MPa.[6] Heat the reaction mixture to a temperature of 70-80°C with continuous stirring.[2][3] Maintain the hydrogen pressure throughout the reaction.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.[2]

-

Work-up: Upon completion, cool the reactor and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Isolation: The crude product is typically precipitated by the addition of a non-polar solvent, such as petroleum ether, to yield this compound as a solid.[2] The product can be further purified by recrystallization.

Resolution of Enantiomers

The separation of the racemic mixture into its individual enantiomers can be achieved through chemical or enzymatic resolution.

Chemical Resolution

Chemical resolution involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization. For this compound, optically active α-methylbenzylamine is a commonly used resolving agent.[4]

A general procedure for the chemical resolution is as follows:[4]

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent. Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.

-

Fractional Crystallization: Allow the diastereomeric salts to crystallize. The difference in solubility between the two diastereomers allows for their separation by filtration.

-

Liberation of Enantiomers: Treat the separated diastereomeric salts with an acid to liberate the respective enantiopure this compound.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly alternative to chemical methods. This approach utilizes stereoselective enzymes, such as esterases, to selectively hydrolyze one enantiomer of a racemic ester derivative.[7]

A recently developed method utilizes two different esterases, EstS and EstR, for the sequential resolution of the methyl ester of racemic this compound (MFCC).[7]

-

Esterification: Convert the racemic this compound to its methyl ester (rac-MFCC) using standard esterification methods.

-

Enzymatic Hydrolysis (First Enantiomer): In a biphasic system (e.g., aqueous-toluene), introduce immobilized cells of the first esterase (e.g., EstS). This enzyme selectively hydrolyzes one enantiomer (e.g., (S)-MFCC) to the corresponding carboxylic acid ((S)-FCCA), which dissolves in the aqueous phase. The unreacted ester ((R)-MFCC) remains in the organic phase.

-

Separation: Separate the aqueous phase containing the (S)-FCCA.

-

Enzymatic Hydrolysis (Second Enantiomer): Introduce a fresh aqueous phase and immobilized cells of the second esterase (e.g., EstR) to the organic phase containing the (R)-MFCC. This enzyme then hydrolyzes the (R)-MFCC to (R)-FCCA.

-

Isolation: Acidify the respective aqueous phases to precipitate the (S)-FCCA and (R)-FCCA, which can then be isolated by filtration.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and resolution of the enantiomers of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉FO₃ | [3] |

| Molecular Weight | 196.18 g/mol | [3] |

| Melting Point | 129.2-130.3°C | |

| Boiling Point | 358°C | |

| (S)-enantiomer Optical Rotation | +15.2 (c 1.0, DMF) |

Table 2: Synthesis and Resolution Data

| Process | Key Parameters | Yield | Enantiomeric Excess (ee) | Purity | Reference(s) |

| Racemic Synthesis | Catalytic Hydrogenation (Pd/C, Acetic Acid, 70-80°C, 2.0 MPa H₂) | >88% | N/A | >99% | [2] |

| Enzymatic Resolution | Sequential Biphasic Batch Resolution with EstS and EstR | 93.5% (total) | (S)-FCCA: 96.9%, (R)-FCCA: 99.1% | N/A | [7] |

Logical and Experimental Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: Racemic Synthesis Workflow.

Caption: Enantiomeric Resolution Workflows.

Biological Significance

The enantiomers of this compound are primarily valued as chiral building blocks for the synthesis of more complex, biologically active molecules.[1][7] The (S)-enantiomer, for instance, is a key precursor for the synthesis of Nebivolol, a beta-blocker used to treat high blood pressure. While there is limited information on the direct biological activity of the individual enantiomers of this compound, their importance lies in providing the necessary stereochemistry for the final drug product.

Conclusion

This technical guide has detailed the synthesis and resolution of the enantiomeric forms of this compound. The production of the racemic mixture via catalytic hydrogenation is a high-yielding process. Both chemical and enzymatic methods are available for the resolution of the enantiomers, with the enzymatic approach offering a more sustainable and highly selective alternative. The availability of these enantiopure compounds is critical for the development of chiral pharmaceuticals, underscoring their significance in medicinal chemistry and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 6-Fluorochromane-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a common synthetic route for 6-Fluorochromane-2-carboxylic acid (CAS No: 99199-60-7), a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing detailed experimental data and methodologies.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data for each technique are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.61 | Broad Singlet | 1H | HO-Acid |

| 6.76-7.01 | Multiplet | 3H | H-Ar |

| 4.78 | Triplet | 1H | Methine |

| 2.82-2.85 | Triplet | 2H | -CH₂-CH₂-Ar |

| 2.14-2.37 | Multiplet | 2H | -CH₂-CH₂-Ar |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 175.2 | C=O (Carboxylic Acid) |

| 158.4 | C-F |

| 156.0 | C-O |

| 149.0 | Ar-C |

| 122.3-122.4 | Ar-CH |

| 117.8-117.9 | Ar-CH |

| 115.2-115.5 | Ar-CH |

| 73.2 | Methine |

| 23.5-24.1 | -CH₂- |

| Not specified | -CH₂- |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 196.18 | [M]⁺ (Molecular Ion) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The following table lists the expected characteristic absorption bands for this compound based on its structure.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 2500-3300 | Broad | O-H | Stretching |

| 1700-1725 | Strong | C=O | Stretching |

| 1580-1610 | Medium | C=C | Aromatic Stretching |

| 1200-1300 | Strong | C-O | Stretching |

| 1000-1100 | Strong | C-F | Stretching |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[1]

Materials and Equipment:

-

6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

-

Palladium on activated carbon (Pd/C) catalyst

-

Glacial acetic acid

-

Hydrogen gas

-

Autoclave reactor

-

Filtration apparatus

-

Rotary evaporator

-

Toluene

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Standard laboratory glassware

Procedure:

-

In a 500 mL autoclave reactor, a mixture of 10.0 g of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid and 0.5 g of Pd/C in 150 mL of acetic acid is prepared under a nitrogen atmosphere.[2]

-

The reactor is sealed and a hydrogen pressure of 15-20 kg is applied.[2]

-

The reaction mixture is heated to 75-80 °C for 30-35 hours.[2]

-

The completion of the reaction is monitored using Thin Layer Chromatography (TLC).[2]

-

After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration and washed with 25 mL of acetic acid.[2]

-

The filtrate is concentrated under reduced pressure to remove the acetic acid.[2]

-

Toluene is added to the degassed mass, followed by an aqueous solution of NaOH (2.28 g in 30 mL of water). The mixture is stirred for 30 minutes.[2]

-

The aqueous and toluene layers are separated.

-

The aqueous layer is acidified with concentrated HCl to precipitate the solid product.[2]

-

The solid is collected by filtration, washed with water, and dried to yield this compound.[2]

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 10-20 mg of the solid this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Mass Spectrometry

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.

Sample Preparation:

-

A dilute solution of this compound is prepared by dissolving a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

-

The sample solution is introduced into the ESI source.

-

The mass spectrum is acquired in positive or negative ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound from its precursor.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Fluorochromane-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physicochemical properties of 6-Fluorochromane-2-carboxylic acid (CAS: 99199-60-7), a key intermediate in pharmaceutical synthesis. Given the limited publicly available data for this specific compound, this guide incorporates information on structurally related analogues to provide a comprehensive profile for research and development purposes. Detailed experimental protocols for determining solubility and stability are also provided.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability, formulation, and purification. While comprehensive quantitative data for this compound is scarce, available information and data from analogues provide valuable insights.

Available and Comparative Solubility Data

One source indicates the solubility of this compound in ethanol is 5 mg/mL[1]. Other sources describe it as having "slight" solubility in Dimethyl Sulfoxide (DMSO) and Methanol. Its solubility in water is reported to be low[1].

To offer a more complete picture, the table below includes data for (±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox), a structurally similar compound. Trolox shares the chromane-2-carboxylic acid core, and its well-documented solubility provides a useful surrogate for estimating the behavior of this compound, particularly its pH-dependent aqueous solubility.

Table 1: Quantitative Solubility Data Summary

| Solvent | This compound | (±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox) |

| Ethanol (EtOH) | 5 mg/mL[1] | ~20 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | ~20 mg/mL |

| Methanol | Slightly Soluble | Soluble |

| Water | Low[1] | 0.5 mg/mL (Poorly Soluble)[2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Data not available | 3 mg/mL[2][3] |

| Dimethylformamide (DMF) | Data not available | ~20 mg/mL |

The increased solubility of Trolox in PBS compared to water highlights the pH-dependent solubility characteristic of carboxylic acids. As the pH increases above the compound's pKa, the carboxylic acid is deprotonated to the more soluble carboxylate salt.

Stability Profile

Understanding a compound's stability is essential for determining appropriate storage conditions, shelf-life, and potential degradation pathways. No specific experimental stability studies for this compound are publicly available. However, its stability can be predicted based on its chemical structure, which includes a chromane ring system and a carboxylic acid functional group.

-

Hydrolytic Stability : The ether linkage within the chromane ring may be susceptible to hydrolysis under strongly acidic or basic conditions, though it is generally stable in a neutral pH range.

-

Oxidative Stability : The chromane structure can be susceptible to oxidation, particularly if exposed to atmospheric oxygen, oxidizing agents, or light over extended periods.[4] Storage under an inert atmosphere is recommended for long-term stability.

-

Photostability : Aromatic compounds and those with heteroatoms can be prone to photodegradation upon exposure to UV light.[4] It is advisable to store the compound in amber vials or otherwise protected from light.[4]

-

Thermal Stability : Elevated temperatures are expected to accelerate all potential degradation pathways.[4] For long-term storage, refrigeration (2-8°C) is recommended.[1]

Experimental Protocols

The following sections provide detailed, standardized methodologies for experimentally determining the solubility and stability of this compound.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the "shake-flask" method, a widely accepted approach for determining the thermodynamic equilibrium solubility of a compound.[5][6]

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Ethanol, DMSO, Acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Calibration Curve: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile). Create a series of dilutions to generate a calibration curve covering the expected concentration range.

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., at 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, and then centrifuge at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter to remove any fine particles. Dilute the filtrate with a suitable solvent to a concentration that falls within the HPLC calibration curve range.

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility (in mg/mL or µg/mL) by comparing the sample's peak area to the calibration curve, accounting for the dilution factor.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Protocol for Stability Assessment (Forced Degradation Studies)

This protocol outlines a forced degradation study based on ICH Q1A(R2) guidelines to identify potential degradation products and pathways.[7][8][9] The goal is to achieve 5-20% degradation of the active ingredient.[7][10]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber conforming to ICH Q1B guidelines

Methodology: A stock solution of the compound is prepared in a suitable solvent. This solution is then subjected to the following stress conditions in parallel. A control sample (protected from stress) is stored under normal conditions for comparison.

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 N HCl.

-

Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 N NaOH.

-

Store at room temperature.

-

At each time point, withdraw an aliquot, neutralize it, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of 3% hydrogen peroxide.

-

Store at room temperature, protected from light.

-

At each time point, withdraw an aliquot and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to a light source conforming to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[8][10]

-

A control sample should be wrapped in aluminum foil and stored under the same temperature conditions.

-

Analyze both the exposed and control samples after the exposure period.

-

Analysis: All samples are analyzed using a validated, stability-indicating HPLC method. The chromatograms are evaluated for new peaks (degradants) and a decrease in the main peak area. Mass balance should be assessed to ensure that the decrease in the parent compound corresponds to the formation of degradation products.

Caption: Overview of a forced degradation study for stability assessment.

References

- 1. chembk.com [chembk.com]

- 2. 奎诺二甲基丙烯酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. ijcrt.org [ijcrt.org]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Potential Therapeutic Targets of 6-Fluorochromane-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of derivatives of 6-fluorochromane-2-carboxylic acid. This core scaffold is a key building block in medicinal chemistry, leading to compounds with a range of biological activities. This document summarizes known targets of drugs derived from this molecule, explores potential targets based on the activities of the broader chromane class, presents available quantitative data, and provides detailed experimental protocols for relevant biological assays.

Established Therapeutic Targets of Drugs Derived from this compound

The primary therapeutic relevance of this compound stems from its role as a crucial intermediate in the synthesis of established pharmaceutical agents. These drugs have well-defined molecular targets and mechanisms of action.

Beta-1 Adrenergic Receptor

This compound is a key intermediate in the synthesis of Nebivolol , a highly selective beta-1 adrenergic receptor antagonist.[1] Nebivolol is used for the treatment of hypertension and heart failure.[2] Its therapeutic effect is achieved through the blockade of beta-1 adrenergic receptors in the heart, leading to a reduction in heart rate and blood pressure.

Signaling Pathway for Beta-1 Adrenergic Receptor Blockade

Caption: Signaling pathway of Beta-1 adrenergic receptor and its inhibition.

Aldose Reductase

The precursor to this compound, (S)-6-fluoro-4-oxochroman-2-carboxylic acid, is a key intermediate in the synthesis of Fidarestat .[3] Fidarestat is an inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[3] By inhibiting aldose reductase, Fidarestat prevents the conversion of glucose to sorbitol, the accumulation of which can lead to cellular damage in various tissues.

Polyol Pathway and Aldose Reductase Inhibition

Caption: The polyol pathway and the site of action for aldose reductase inhibitors.

Potential Therapeutic Targets of the Broader Chromane Class